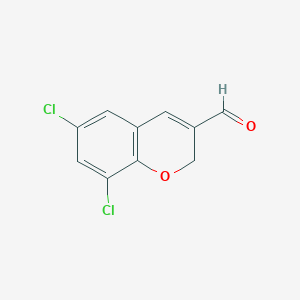
6,8-dichloro-2H-chromene-3-carbaldehyde
Übersicht
Beschreibung
6,8-Dichloro-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C10H6Cl2O2 and a molecular weight of 229.06 g/mol . It is characterized by the presence of two chlorine atoms at the 6 and 8 positions on the chromene ring and an aldehyde group at the 3 position. This compound is a yellow solid at room temperature and is used in various chemical research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2H-chromene-3-carbaldehyde typically involves the reaction of 6,8-dichloro-2H-chromene with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the chromene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3 position .
Industrial Production Methods
the Vilsmeier-Haack reaction remains a plausible method for large-scale synthesis due to its efficiency and relatively mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dichloro-2H-chromene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 6,8-dichloro-2H-chromene-3-carboxylic acid.
Reduction: 6,8-dichloro-2H-chromene-3-methanol.
Substitution: Various substituted chromenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,8-Dichloro-2H-chromene-3-carbaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: As a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6,8-dichloro-2H-chromene-3-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The chlorine atoms can also participate in electrophilic aromatic substitution reactions, making the compound versatile in synthetic organic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde: Similar structure but with an additional keto group at the 4 position.
6,8-Dichloro-2H-chromene-3-carboxylic acid: Oxidized form of the aldehyde.
6,8-Dichloro-2H-chromene-3-methanol: Reduced form of the aldehyde.
Uniqueness
6,8-Dichloro-2H-chromene-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both electron-withdrawing chlorine atoms and an aldehyde group. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Eigenschaften
IUPAC Name |
6,8-dichloro-2H-chromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPROOTVXQRMFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585513 | |
| Record name | 6,8-Dichloro-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126350-18-3 | |
| Record name | 6,8-Dichloro-2H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 7,7-dimethyl-2,3-dioxo-](/img/structure/B160277.png)












